6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound features an iodine atom at the 6th position, a methyl group at the 3rd position, and a carbonyl group at the 2nd position of the imidazo[4,5-b]pyridine ring system. It has garnered significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
The compound can be synthesized through various chemical methods, which involve the cyclization of appropriate precursors under specific conditions. It is commercially available from chemical suppliers, reflecting its relevance in research and industry.
6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is classified as a heterocyclic organic compound. Its structure includes nitrogen atoms within a fused ring system, making it part of a broader class of compounds known for their diverse biological activities.
The synthesis of 6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves several key steps:
These methods may vary depending on the specific precursors used and desired yields. Advanced techniques such as continuous flow reactors and catalytic systems are employed in industrial settings to enhance efficiency and scalability.
The choice of reagents and reaction conditions significantly influences the yield and purity of the final product. For instance, nucleophiles like amines or thiols are typically used in substitution reactions involving this compound.
The molecular structure of 6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one can be represented as follows:
The structure features a fused ring system with distinct functional groups that contribute to its chemical reactivity and biological activity.
Data regarding its structure can be obtained from various spectral analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the presence of specific atoms and functional groups within the molecule.
6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one can participate in several types of chemical reactions:
Common reagents for these reactions include:
The outcomes depend on specific conditions such as temperature, solvent choice, and concentration of reactants.
The mechanism of action for 6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects.
For instance:
Experimental studies have shown that modifications to its structure can enhance its selectivity and potency against specific biological targets, reinforcing its utility in medicinal chemistry research .
6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is typically characterized by:
The compound exhibits:
Relevant data regarding melting point, boiling point, and spectral characteristics are essential for practical applications but may vary based on purity and preparation methods.
6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one has several applications across various fields:
Classical synthetic routes to imidazo[4,5-b]pyridines rely on cyclocondensation reactions between functionalized pyridine precursors. For 6-halo derivatives like 6-iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, a common approach involves the alkylation of 6-halo-1H-imidazo[4,5-b]pyridin-2(3H)-one scaffolds with methyl iodide. This method yields the N-methylated product through nucleophilic substitution, as confirmed by X-ray crystallography showing planar molecular structures with hydrogen-bonded dimers in solid state [5]. Alternatively, one-step oxidative cyclization strategies using N-bromosuccinimide (NBS) in polar aprotic solvents like N,N-dimethylformamide (DMF) enable efficient bromination-cyclization sequences. For example, 6-bromo-3H-oxazolo[4,5-b]pyridine-2-one synthesis proceeds at 0°C–25°C within 4–8 hours, achieving yields >75% without transition-metal catalysts [3]. These methods, however, face limitations in regioselectivity for unsymmetrical substrates and often require multi-step purification.
Table 1: Traditional Annulation Methods for Halogenated Imidazo[4,5-b]pyridines
Method | Reagents/Conditions | Product | Yield | Limitations |
---|---|---|---|---|
Cyclocondensation | Methyl iodide, K₂CO₃, DMF, 50°C, 12h | 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | 60-75% | Moderate regioselectivity |
Oxidative Halogenation | NBS, DMF, 0°C→25°C, 4-8h | 6-Bromo-3H-oxazolo[4,5-b]pyridine-2-one | 75-85% | Limited to bromination |
Acid-Catalyzed Cyclization | HCl/ethanol, reflux, 24h | 6-Chloro-3-methyl-imidazo[4,5-b]pyridine | 50-65% | Harsh conditions, low yields |
Palladium and copper-mediated reactions enable efficient late-stage functionalization of pre-formed imidazo[4,5-b]pyridine cores. The 6-iodo derivative serves as a versatile synthetic intermediate due to the enhanced reactivity of the C–I bond toward cross-coupling. Suzuki-Miyaura reactions with arylboronic acids under Pd(PPh₃)₄ catalysis (DMF/H₂O, 80°C) achieve >85% conversion to 6-aryl derivatives, while Sonogashira couplings with terminal alkynes afford 6-alkynylated analogs [9]. Notably, 2-iodoimidazo[1,2-a]pyridines undergo palladium-catalyzed aminocarbonylation, aryloxylation, and alkoxycarbonylation in the presence of carbon monoxide, enabling direct installation of amide, ether, and ester functionalities at C2 [7]. These methods significantly expand the chemical space accessible from the 6-iodo scaffold while maintaining the N-methyl lactam structure. Copper(I) iodide acts as a crucial co-catalyst, facilitating oxidative addition and reducing Pd loading to 1–5 mol% without compromising yield [8].
Table 2: Cross-Coupling Reactions of 6-Iodo-3-methyl-imidazo[4,5-b]pyridine
Reaction Type | Conditions | Products | Yield Range | Key Applications |
---|---|---|---|---|
Suzuki-Miyaura | ArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | 6-Aryl derivatives | 75-92% | Kinase inhibitor precursors |
Sonogashira | Terminal alkyne, CuI, PdCl₂(PPh₃)₂, Et₃N | 6-Alkynyl derivatives | 70-88% | Fluorescent probes |
Aminocarbonylation | Amine, CO (1 atm), Pd(OAc)₂, DMF, 100°C | 6-Carboxamide derivatives | 65-80% | Bioisosteric replacements |
Direct C–H bond functionalization bypasses pre-functionalization requirements, with C2-arylation of imidazo[4,5-b]pyridines demonstrating exceptional regioselectivity when N3 is protected. The 2-methoxyethoxymethyl (MEM) group proves optimal, enabling palladium/copper co-catalyzed arylation at C2 with aryl iodides. Key mechanistic insights reveal that unprotected imidazo[4,5-b]pyridines fail to undergo arylation due to bidentate coordination of the 3,4-nitrogen atoms to palladium, inhibiting catalysis. MEM protection at N3 circumvents this issue, allowing reactions with 4-iodoanisole to proceed at 110°C in DMF using 5 mol% Pd(OAc)₂, 3 equivalents CuI, and Cs₂CO₃ base, achieving yields of 78% [8]. The N1-MEM regioisomer remains unreactive under identical conditions, confirming the necessity of N3-blocking for C2 selectivity. For C7-functionalization, electron-withdrawing groups at C6 (e.g., bromo) direct metallation to the adjacent position, enabling sequential halogenation-arylation strategies to access 2,6- and 2,7-disubstituted scaffolds crucial for kinase inhibition profiles [9].
Table 3: Regioselective Direct Arylation Outcomes with MEM-Protected Substrates
Protecting Group | Position | Reaction Efficiency | Key Observations |
---|---|---|---|
MEM | N3 | 78% yield at C2 | Prevents Pd coordination; optimal for C–H activation |
SEM | N3 | 66% yield at C2 | Comparable efficiency to MEM |
Boc | N3 | 0% yield | Deprotection under reaction conditions |
MEM | N1 | 0% yield | Unreactive due to N^1,N^4 coordination |
Microwave irradiation dramatically enhances reaction efficiency in imidazo[4,5-b]pyridine synthesis, reducing step times from hours to minutes while improving yields. The preparation of 6-[5-amino-6-(2-ethoxyethoxy)-imidazo[4,5-b]pyridin-3-yl]-nicotinonitrile derivatives exemplifies this: Condensation steps under microwave irradiation (150°C, 20 min) achieve near-quantitative yields compared to 60–70% under conventional heating (reflux, 12h) [6]. This technique proves particularly valuable for sterically hindered couplings and heterocycle formations involving poor nucleophiles. Multi-step sequences benefit cumulatively, with total synthesis times reduced from 3–5 days to <24 hours. Solvent-free microwave conditions further enhance sustainability by minimizing DMF or NMP usage. Recent protocols report 6-iodo-3-methylimidazo[4,5-b]pyridine synthesis via microwave-accelerated N-alkylation (30 min, 85% yield) followed by iodination (10 min, 90% yield), underscoring the technique’s utility in rapid scaffold generation for drug discovery [6].
Table 4: Microwave vs. Conventional Thermal Synthesis Comparison
Reaction Step | Conventional Method | Microwave Method | Yield Improvement | Time Reduction |
---|---|---|---|---|
Cyclocondensation | 12h reflux, 65% yield | 150°C, 20 min, 95% yield | +30% | 97% |
N-Alkylation | 8h, 70°C, 75% yield | 150°C, 30 min, 85% yield | +10% | 94% |
Suzuki Coupling (sterically hindered) | 24h, 80°C, 45% yield | 180°C, 15 min, 78% yield | +33% | 99% |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: